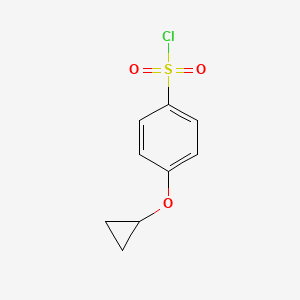

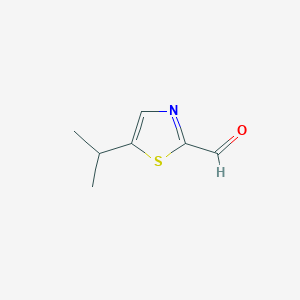

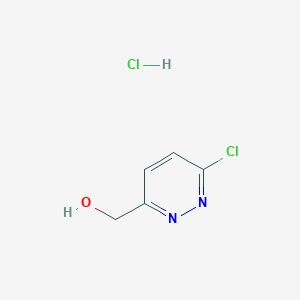

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of hydroxymethyl group which is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as hydroxymethyl furfural (HMF) are produced by the acid-catalyzed dehydration of biomass-derived hexoses .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Hydroxymethyl groups are polar and can form hydrogen bonds, which would influence the compound’s solubility, boiling point, and other properties .Scientific Research Applications

Synthesis Pathways

- Synthesis of Benzodioxin Derivatives : A study presented a novel synthetic route to 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins based on the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide, providing a base for further chemical modifications and applications (Salimbeni, Manghisi, & Arnone, 1988).

- Development of Therapeutical Compounds : Research highlighted the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides, indicating their potential as precursors for therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

- Biocatalysis for Chiral Synthesis : The enzyme-catalyzed resolution in organic media was utilized to synthesize (‐)(S)‐2‐hydroxymethyl‐2,3‐dihydro‐1,4‐benzodioxine, achieving high enantiomeric purity, essential for the synthesis of chiral molecules in pharmaceuticals (Mauleón, Lobato, & Carganico, 1994).

Chemical and Physical Characterization

- Study of Thermal Decomposition : Research investigated the thermal decomposition mechanisms of 2,3-dihydro-1,4-benzodioxin, providing insights into the stability and reactivity of the compound under high-temperature conditions (Schraa, Arends, & Mulder, 1994).

- Crystallographic Analysis : The study focused on the crystallographic aspects of dehydration in a related compound, showcasing the importance of understanding solid-state properties for the development and storage of pharmaceuticals (Arshad et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)15-6-8(5-12)16-9/h2-4,8,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDQZGZDSIQMCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(CO2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)

![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)